N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
Overview
Description
N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol under high-temperature conditions.
Formation of the Phenylpropenyl Moiety: The phenylpropenyl group can be introduced via a Heck reaction, where a styrene derivative is coupled with an appropriate halide in the presence of a palladium catalyst.
Coupling with Mesityl Group: The final step involves the coupling of the mesityl group with the piperazine intermediate, typically through an alkylation reaction using mesityl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the mesityl or phenylpropenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and antipsychotic properties.
Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on various biological pathways.
Chemical Research: The compound serves as a model for studying the reactivity and stability of mesityl and phenylpropenyl groups in organic synthesis.
Mechanism of Action
The mechanism of action of N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neuronal voltage-sensitive sodium channels, influencing their activity and thereby exerting anticonvulsant effects.
Pathways Involved: It may modulate neurotransmitter release and neuronal excitability, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the mesityl group.
N-mesityl-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of the phenylpropenyl moiety.
Uniqueness
N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity in various chemical reactions. The phenylpropenyl moiety also contributes to its distinct pharmacological profile, making it a valuable compound for research in medicinal chemistry and related fields.
Properties
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-19-16-20(2)24(21(3)17-19)25-23(28)18-27-14-12-26(13-15-27)11-7-10-22-8-5-4-6-9-22/h4-10,16-17H,11-15,18H2,1-3H3,(H,25,28)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCPCVCDNPWBT-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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